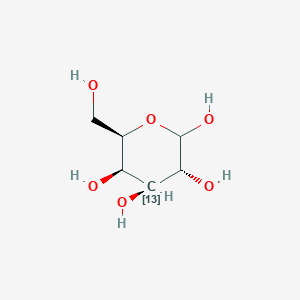

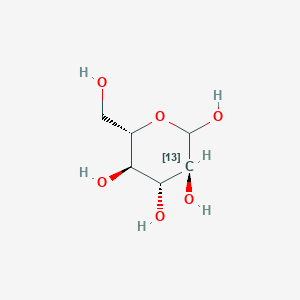

(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

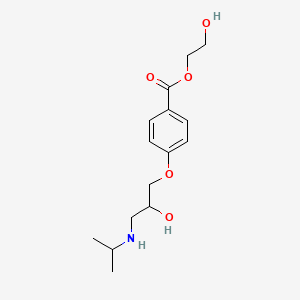

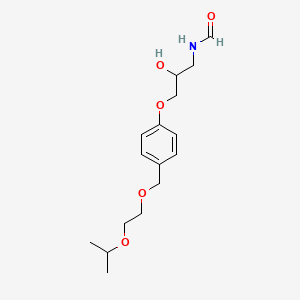

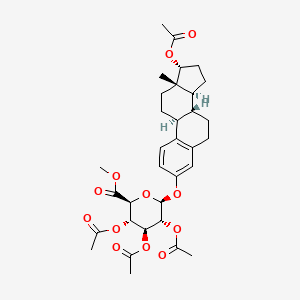

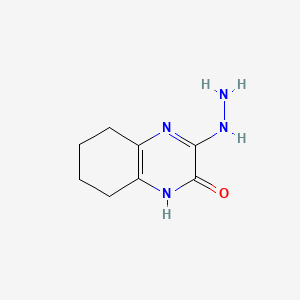

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It has a molecular weight of 181.15 g/mol . The IUPAC name is (3 S ,4 R ,5 R ,6 S )-6- (hydroxymethyl) (3 13 C)oxane-2,3,4,5-tetrol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.15 g/mol . It has 5 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 181.06674293 g/mol . The topological polar surface area is 110 Ų . The compound has a complexity of 151 .Wissenschaftliche Forschungsanwendungen

13C Metabolic Flux Analysis

L-Glucose-2-13C is used in 13C Metabolic Flux Analysis (13C-MFA) . This technology plays an important role in understanding intracellular metabolism and revealing pathophysiology mechanisms . It has evolved into a method family with great diversity in experiments, analytics, and mathematics . Specific technologies of 13C-MFA include the isotope labeling model, isotope pattern measuring technique, optimization algorithm, and statistical method .

Physiological Research in Neural Cells

13C-MFA, which uses L-Glucose-2-13C, has been applied in physiological research in neural cells . This application deepens our understanding of cell growth and maintenance in response to environmental changes .

Stable Isotope Resolved Metabolomics (SIRM)

L-Glucose-2-13C is used in Stable Isotope Resolved Metabolomics (SIRM) . SIRM uncovers the dynamic biochemical landscape of gut microbiome-host organ communications . It observes dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .

Gut Microbiome-Host Organ Communications

L-Glucose-2-13C is used to study gut microbiome-host organ communications . 13C labeled metabolites are profiled comparatively in plasma, liver, brain, and skeletal muscle . This study provides new insights into the current understanding of dynamic interorgan metabolite transport between the gut microbiome and host at the whole-body level .

Prokaryotic Metabolic Network Analysis

L-Glucose-2-13C is used in the analysis of prokaryotic metabolic networks . For a typical prokaryotic metabolic network and a wide range of flux scenarios, the highest global precision is achieved using a combination of [1,2-13C]glucose and [1,6-13C]glucose .

Choline Biosynthesis

L-Glucose-2-13C is used to study choline biosynthesis . Choline is identified as an interorgan metabolite derived from the gut microbiome and fed the lipogenesis of phosphatidylcholine and lysophosphatidylcholine in host organs . This study revealed a previously underappreciated role for gut microorganisms in choline biosynthesis .

Wirkmechanismus

Target of Action

L-Glucose-2-13C, also known as L-[2-13C]glucose or (3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol, is a synthetic sugar that is an enantiomer of D-glucose . The primary targets of L-Glucose-2-13C are the metabolic pathways in the body, particularly those involving amino acids and short-chain fatty acid metabolism .

Mode of Action

L-Glucose-2-13C interacts with its targets by being incorporated into the metabolic pathways. It is used as a tracer in stable isotope resolved metabolomics (SIRM), allowing for the observation of dynamic enrichment of 13C-metabolites in various metabolic pathways . This enables the study of the interplay between the gut microbiome and host organs .

Biochemical Pathways

L-Glucose-2-13C affects several biochemical pathways. In a study involving mice, it was observed that 13C-labeled metabolites were enriched in the amino acids and short-chain fatty acid metabolism pathways . These metabolites were subsequently profiled in plasma, liver, brain, and skeletal muscle, showing organ-specific and time-dependent 13C metabolite enrichments .

Pharmacokinetics

The pharmacokinetics of L-Glucose-2-13C involve its absorption, distribution, metabolism, and excretion (ADME). Stable isotopes of carbon and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of L-Glucose-2-13C’s action is the dynamic enrichment of 13C-metabolites in various metabolic pathways. This allows for the study of the interplay between the gut microbiome and host organs, providing insights into the metabolic potential of the gut microbiome and its interactions with the host organs .

Action Environment

The action of L-Glucose-2-13C can be influenced by various environmental factors. For instance, the use of stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . .

Eigenschaften

IUPAC Name |

(3S,4R,5R,6S)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UOWJPWBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Hydroxy-4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzamide 2,2,2-trifluoroacetate](/img/structure/B583668.png)

![4,6-dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B583679.png)